4-(Pyridin-4-ylmethoxy)benzaldehyde
Overview
Description
4-(Pyridin-4-ylmethoxy)benzaldehyde is an organic compound with the molecular formula C13H11NO2 and a molecular weight of 213.23 g/mol . It is characterized by the presence of a benzaldehyde group attached to a pyridine ring through a methoxy linkage. This compound is primarily used in research settings, particularly in the fields of chemistry and biology.
Preparation Methods
The synthesis of 4-(Pyridin-4-ylmethoxy)benzaldehyde typically involves the reaction of 4-hydroxybenzaldehyde with 4-chloromethylpyridine under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of the benzaldehyde reacts with the chloromethyl group of the pyridine to form the desired product . The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF).
Chemical Reactions Analysis
4-(Pyridin-4-ylmethoxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include oxidizing agents for oxidation, reducing agents for reduction, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-(Pyridin-4-ylmethoxy)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, particularly those containing pyridine and benzaldehyde moieties.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 4-(Pyridin-4-ylmethoxy)benzaldehyde depends on its specific application. In biochemical assays, it may act as a substrate or inhibitor of certain enzymes, interacting with the active site and affecting the enzyme’s activity. The molecular targets and pathways involved vary depending on the specific enzyme or receptor being studied .
Comparison with Similar Compounds
4-(Pyridin-4-ylmethoxy)benzaldehyde can be compared with other similar compounds, such as:
4-(Pyridin-4-yl)benzaldehyde: This compound lacks the methoxy group, which may affect its reactivity and applications.
4-(Pyridin-4-ylmethoxy)benzoic acid: This compound has a carboxylic acid group instead of an aldehyde group, leading to different chemical properties and applications.
4-(Pyridin-4-ylmethoxy)benzyl alcohol:
The uniqueness of this compound lies in its specific structure, which combines the reactivity of the aldehyde group with the properties of the pyridine and benzaldehyde moieties.
Properties
IUPAC Name |
4-(pyridin-4-ylmethoxy)benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c15-9-11-1-3-13(4-2-11)16-10-12-5-7-14-8-6-12/h1-9H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJWQYDUYMAMRAT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)OCC2=CC=NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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